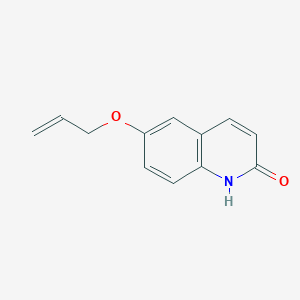

6-allyloxy-2(1H)-quinolinone

Description

Properties

Molecular Formula |

C12H11NO2 |

|---|---|

Molecular Weight |

201.22 g/mol |

IUPAC Name |

6-prop-2-enoxy-1H-quinolin-2-one |

InChI |

InChI=1S/C12H11NO2/c1-2-7-15-10-4-5-11-9(8-10)3-6-12(14)13-11/h2-6,8H,1,7H2,(H,13,14) |

InChI Key |

XKMADFFZZXTLNG-UHFFFAOYSA-N |

Canonical SMILES |

C=CCOC1=CC2=C(C=C1)NC(=O)C=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Electronic Effects

The biological and chemical properties of quinolinones are highly dependent on substituent position and electronic nature. Below is a comparative analysis:

Table 1: Comparison of Substituent Effects in 2(1H)-Quinolinones

Key Observations :

- Position 6 : Allyloxy and methoxy groups at C6 enhance anticonvulsant and neuroleptic activities, respectively. The allyloxy group’s unsaturated bond may allow for covalent interactions in biological targets .

- Position 4 : Chloro substituents at C4 improve reactivity in nucleophilic substitutions (e.g., thiation, azidation) .

- Position 5 : Hydroxy groups may reduce bioavailability due to hydrogen bonding but are critical for metal chelation in fluorescence applications .

Key Findings :

- Anticonvulsant Activity : 6-Allyloxy derivatives show promise, though exact mechanisms remain unclear. The allyloxy group’s hydrophobicity may enhance blood-brain barrier penetration .

- Fluorescence: Schiff base derivatives (e.g., compound 6 in ) exhibit strong fluorescence (φ = 3.6%), attributed to extended π-conjugation from the quinolinone core .

- Lack of Cytotoxicity: Most quinolinones, including hydrazino derivatives, show low cytotoxicity up to 50 µM, suggesting a favorable safety profile .

Yield Comparisons :

- Allyloxy derivatives (58–65% yields) vs. hydrazino derivatives (53% yield) .

- Methoxy and chloro substituents generally achieve higher yields (70–85%) due to stable intermediates .

Q & A

Basic Research Questions

Q. What are the most efficient synthetic routes for 6-allyloxy-2(1H)-quinolinone, and how can reaction conditions be optimized?

- Methodology : The synthesis of allyloxy-substituted quinolinones often involves nucleophilic substitution or transition metal-catalyzed coupling. For example, allyloxy groups can be introduced via alkylation of hydroxylated precursors using allyl bromide under basic conditions (e.g., KOtBu) . Reaction optimization includes temperature control (e.g., 60–80°C) and solvent selection (e.g., DMF or THF) to enhance yield and regioselectivity. Post-synthesis purification typically employs column chromatography (e.g., CH₂Cl₂/MeOH gradients) .

Q. How can purity and structural integrity of this compound be validated during synthesis?

- Methodology : Analytical techniques such as ¹H/¹³C NMR (to confirm allyloxy substitution patterns and ring substitution) and IR spectroscopy (to verify carbonyl and ether functional groups) are critical. For example, in related compounds, allyloxy protons appear as distinct multiplets at δ 4.5–5.5 ppm in ¹H NMR . High-resolution mass spectrometry (HRMS) ensures molecular ion accuracy (e.g., calculated [M+H]⁺ = 378.1312) .

Q. What are standard protocols for evaluating the preliminary biological activity of this compound derivatives?

- Methodology : Initial screening includes receptor-binding assays (e.g., sigma receptor agonism/antagonism using [³H]DTG binding ) and enzyme inhibition studies (e.g., acetylcholinesterase or monoamine oxidase inhibition ). Dose-response curves (e.g., 10–100 mg/kg in murine models) assess efficacy in behavioral tests like the forced-swimming test .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of this compound analogs for dual enzyme inhibition?

- Methodology : Modify the quinolinone core with substituents targeting dual inhibition (e.g., dithiocarbamate moieties for acetylcholinesterase inhibition and alkylamine chains for MAO-B inhibition) . Computational docking (e.g., AutoDock Vina) predicts binding interactions with enzyme active sites. In vitro assays (e.g., Ellman’s method for AChE) and kinetic studies (e.g., Lineweaver-Burk plots) validate competitive/non-competitive inhibition .

Q. What strategies resolve synthetic challenges in regioselective allyloxy substitution on the quinolinone ring?

- Methodology : Use directing groups (e.g., methoxy at C6) to control allylation regiochemistry. For example, in 6-methoxyquinolin-2(1H)-one, allyl bromide selectively reacts at the C3 position under basic conditions . Transition metal catalysts (e.g., Pd(OAc)₂) enable cross-coupling for complex substitutions .

Q. How can green chemistry principles be applied to the synthesis of this compound?

- Methodology : Replace traditional Lewis acids (e.g., AlCl₃) with eco-friendly alternatives like boron trifluoride etherate for Friedel-Crafts alkylation . Solvent-free conditions or biodegradable solvents (e.g., cyclopentyl methyl ether) reduce environmental impact. Catalytic recycling (e.g., immobilized enzymes) minimizes waste .

Q. What advanced techniques elucidate the mechanism of action of this compound in receptor modulation?

- Methodology : Radioligand displacement assays (e.g., [³H]DTG for sigma receptors) quantify binding affinity (IC₅₀ values) . CRISPR-Cas9 knockout models validate target specificity (e.g., sigma receptor-KO mice). Molecular dynamics simulations (e.g., GROMACS) track ligand-receptor interactions over time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.